molecular formula C12H16O3 B009421 2,2-Diethoxyacetophenone CAS No. 6175-45-7

2,2-Diethoxyacetophenone

Cat. No. B009421
CAS RN: 6175-45-7
M. Wt: 208.25 g/mol
InChI Key: PIZHFBODNLEQBL-UHFFFAOYSA-N
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Description

2,2-Diethoxyacetophenone is a chemical compound that has garnered attention in various fields of chemistry due to its unique properties and applications. It is widely used in the synthesis of pharmaceutical intermediates and in fine chemical industries.

Synthesis Analysis

The synthesis of 2,2-Diethoxyacetophenone (DEAP) involves a procedure using acetophenone, ethanol, and ammonium persulfate, achieving a yield of up to 96% under optimal conditions (Jiang, 2009). Another approach includes the reaction of diethyl oxalate with 4-methoxyacetophenone under basic conditions (Nye, Turnbull, & Wikaira, 2013).

Molecular Structure Analysis

The molecular structure of 2,2-Diethoxyacetophenone derivatives has been studied using techniques like X-ray powder diffraction, DFT optimized molecular geometries, and analysis of Hirshfeld surfaces (Chattopadhyay et al., 2012). These studies offer insights into the intermolecular interactions and stability of the compound's crystal structure.

Chemical Reactions and Properties

2,2-Diethoxyacetophenone undergoes various chemical reactions, including photodenitrogenation in nonprotic solvents, forming unique intermediates and products (Abe et al., 2000). Its reactivity is influenced by factors like solvent type and the presence of other compounds.

Physical Properties Analysis

The physical properties of 2,2-Diethoxyacetophenone derivatives have been explored through studies focusing on their structural parameters and thermodynamic properties. Research shows that the presence of specific substituents on the benzene ring can significantly affect these properties (Arjunan et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,2-Diethoxyacetophenone, particularly its reactivity and selectivity, are determined by various descriptors like chemical hardness, potential, softness, and electrophilicity. These properties are crucial in understanding its behavior in different chemical reactions and environments (Arjunan et al., 2014).

Scientific Research Applications

  • Inhibition of Conjugation of Indole-3-Acetic Acid : 2,6-dihydroxyacetophenone, a related compound, demonstrated the ability to reduce the formation of radioactive metabolites, thereby increasing free indole-3-acetic acid in American germander plants. This suggests potential applications in plant biochemistry or agriculture (Lee & Starratt, 1986).

  • Potential in Organic Synthesis and Catalysis : The study of 2,2-diethoxy-1,3-diphenylcyclopentane-1,3-diyl diradical 2b revealed a long-lived singlet ground state, indicating its potential as a catalyst in organic synthesis, particularly in the synthesis of housane 4 (Abe et al., 2000).

  • DNA Photosensitization : 2'-methoxyacetophenone (2M) has shown promise as a DNA photosensitizer for forming cyclobutane pyrimidine dimers and causing oxidative damage, with improved UVA absorption compared to other acetophenone derivatives (Alzueta et al., 2019).

  • Stability and Reactivity in Chemical Structures : The optimized geometry of 2-hydroxy-4-methoxyacetophenone demonstrates good stability, reactivity, and selectivity, which could be beneficial in organic synthesis and catalysis (Arjunan et al., 2014).

  • Catalysis in Organic Reactions : A bimetallic Zn-Zn-linked-BINOL complex efficiently promotes 1,4-addition of 2-hydroxy-2'-methoxyacetophenone to various ketones, resulting in good yield and enantiomeric excess. This illustrates its potential in asymmetric catalysis (Kumagai et al., 2001).

  • Industrial Synthesis : The synthesis and industrialization of α,α-diethoxyacetophenone from acetophenone, ethanol, and ammonium persulfate has been achieved with a high yield of 96%, demonstrating the feasibility of its large-scale production (Jiang Guo-fang, 2009).

  • Green Chemistry Applications : The green synthesis of 2',4'-dihydroxyacetophenone using resorcinol and acetic acid with a reusable catalyst, Amberlyst-36, represents a cost-effective and environmentally friendly method (Yadav & Joshi, 2002).

Safety And Hazards

2,2-Diethoxyacetophenone is classified as a skin irritant and eye irritant. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and kept in properly labeled containers .

Future Directions

2,2-Diethoxyacetophenone has been used in the development of conductive composite hydrogels with enhanced mechanical properties, transparency, UV shielding, and adhesion . These hydrogels have potential applications in various fields such as artificial intelligence, life science, biomedicine, and others .

properties

IUPAC Name

2,2-diethoxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHFBODNLEQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052294
Record name 2,2-Diethoxyacetophenone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxyacetophenone

CAS RN

6175-45-7
Record name 2,2-Diethoxyacetophenone
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Record name 2,2-Diethoxyacetophenone
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Record name 2,2-Diethoxyacetophenone
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Record name Ethanone, 2,2-diethoxy-1-phenyl-
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Record name 2,2-Diethoxyacetophenone
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Record name 2,2-diethoxy-1-phenylethan-1-one
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Record name 2,2-DIETHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
711
Citations
A Alsubaei - 2016 - uwspace.uwaterloo.ca
Hydrogels are used in many applications and have gained popularity due to their high water content, good biocompatibility and similarity to soft tissue. The research objective is to …
Number of citations: 2 uwspace.uwaterloo.ca
MG Joshi, F Rodriguez - Journal of Applied Polymer Science, 1982 - Wiley Online Library
The kinetics of isothermal, photoinitiated, solution polymerization of 1‐vinyl‐2‐methylimidazole (MVI) was studied using the standard dilatometric technique. The photoinitiators used …
Number of citations: 3 onlinelibrary.wiley.com
G Szőllősi, Z Makra, F Fülöp, M Bartók - Catalysis letters, 2011 - Springer
Under the experimental conditions of the Orito reaction the competitive hydrogenations of four binary mixtures of ethyl pyruvate (EP), methyl benzoylformate (MBF), pyruvic aldehyde …
Number of citations: 21 link.springer.com
YS Kim, HM Lee, JH Kim, J Joo, IW Cheong - RSC advances, 2015 - pubs.rsc.org
This article describes the synthesis and application of hydrogel adsorbents for lithium ion (Li+) recovery from seawater. The monodisperse hydrogel adsorbent particles of crosslinked …
Number of citations: 21 pubs.rsc.org
Z Yang, J Zhou, X Huang, L Sun, J Qiu, Z Song, D Zhou - Materials Letters, 2010 - Elsevier
Polymerization crystalline colloidal arrays (PCCA) were fabricated by light polymerization method. Microstructures of polymerization crystalline colloidal arrays were observed by SEM. …
Number of citations: 6 www.sciencedirect.com
Y Cao, G Liu, X Qin, H Li, C Liu - Journal of Macromolecular …, 2021 - Taylor & Francis
In this paper, we prepared a novel molecularly imprinted photonic crystal hydrogels sensor (MIPCH) for sensitive and specific recognition of 2-Chlorophenol (2-CP). We can obtained …
Number of citations: 11 www.tandfonline.com
G Szőllősi, Z Makra, M Fekete, F Fülöp, M Bartók - Catalysis letters, 2012 - Springer
Under the experimental conditions of the Orito reaction the individual hydrogenation and the competitive hydrogenations of three binary mixtures of methyl benzoylformate (MBF), …
Number of citations: 16 link.springer.com
S Lone, SH Kim, SW Nam, S Park, IW Cheong - Langmuir, 2010 - ACS Publications
We present a simple fabrication of photo- and thermoresponsive microparticles with a narrow size distribution in the PDMS-based microfluidic device. The monodisperse water-in-oil (W/…
Number of citations: 19 pubs.acs.org
JY Lai, TP Wang, YT Li, IH Tu - Journal of Materials Chemistry, 2012 - pubs.rsc.org
Development of functional hydrogels for use in anterior lamellar keratoplasty can potentially eliminate the risk of corneal endothelial rejection associated with penetrating keratoplasty. …
Number of citations: 58 pubs.rsc.org
CH Choi, DA Weitz, CS Lee - Advanced materials, 2013 - Wiley Online Library
This article presents a one-step method for generating complex emulsions that exploits the phase separation of the emulsion droplet generated in the microchannel. This approach …
Number of citations: 186 onlinelibrary.wiley.com

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